Benzyltrimethylammonium hydroxide
Overview
Description
Benzyltrimethylammonium hydroxide, also known as Triton B, is a quaternary ammonium salt that functions as an organic base. It is typically handled as a solution in water or methanol. The compound is colorless, although solutions often appear yellowish. Commercial samples often have a distinctive fish-like odor, presumably due to the presence of trimethylamine via hydrolysis .
Scientific Research Applications
Benzyltrimethylammonium hydroxide has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Benzyltrimethylammonium hydroxide (BTMAOH), also known as Triton B, is a quaternary ammonium salt that functions as an organic base . It primarily targets biochemical reactions that require a base or a phase-transfer catalyst . The compound’s primary targets include the reactants in aldol condensation reactions, base-catalyzed dehydration reactions, and Ando’s Z-selective variant of Horner-Wadsworth-Emmons Olefination reactions .
Mode of Action
As an organic base, BTMAOH interacts with its targets by accepting protons (H+ ions) during the reaction . This proton acceptance can facilitate the breaking and forming of bonds in the reactant molecules, thereby driving the reaction forward . As a phase-transfer catalyst, BTMAOH can facilitate the migration of a reactant from one phase to another, enhancing the reaction rate .
Biochemical Pathways
The exact biochemical pathways affected by BTMAOH depend on the specific reactions it is involved in. For instance, in aldol condensation reactions, BTMAOH can facilitate the formation of carbon-carbon bonds, leading to larger organic molecules . In base-catalyzed dehydration reactions, it can aid in the removal of a water molecule from the reactant .
Pharmacokinetics
As a water-soluble compound , it can be expected to have high bioavailability when administered in aqueous solution.
Result of Action
The molecular and cellular effects of BTMAOH’s action are largely dependent on the specific reactions it catalyzes. For example, in aldol condensation reactions, the result of BTMAOH’s action is the formation of a larger organic molecule from smaller precursors . In base-catalyzed dehydration reactions, the result is the removal of a water molecule from the reactant .
Action Environment
The action, efficacy, and stability of BTMAOH can be influenced by various environmental factors. For instance, the compound is more labile in 6M NaOH at 160 °C, with a half-life of 4 hours . Therefore, the reaction conditions, such as temperature and pH, can significantly affect the compound’s stability and, consequently, its efficacy .
Safety and Hazards
Future Directions
While the hydroxide stability of Benzyltrimethylammonium hydroxide has been believed to be a limitation for Anion exchange membranes (AEMs), recent studies have shown that it is quite stable at 80°C (half-life of ∼4 years), a significant increase in stability over what had been reported previously . This opens up new possibilities for its use in various applications.
Biochemical Analysis
Biochemical Properties
Benzyltrimethylammonium hydroxide is known to function as a phase-transfer catalyst . It is used in aldol condensation reactions and base-catalyzed dehydration reactions
Temporal Effects in Laboratory Settings
This compound is relatively stable at 80°C with a half-life of approximately 4 years
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltrimethylammonium hydroxide can be synthesized through the reaction of benzyl chloride with trimethylamine, followed by neutralization with a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or methanolic solution to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods: A high-purity this compound can be prepared by continuous electrolysis using three chambers and two membranes. This method involves feeding a 30-50% this compound aqueous solution into an anode chamber, adding a 5-30% solution into an intermediate chamber, and another 5-30% solution into a cathode chamber. Continuous electrolysis and filtration remove impurities, resulting in a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Benzyltrimethylammonium hydroxide undergoes various chemical reactions, including:
Aldol Condensation Reactions: It acts as a base catalyst in aldol condensation reactions, facilitating the formation of β-hydroxy ketones or aldehydes.
Base-Catalyzed Dehydration Reactions: It is used in base-catalyzed dehydration reactions to form alkenes.
Horner-Wadsworth-Emmons Olefination Reactions: It serves as a base in Ando’s Z-selective variant of Horner-Wadsworth-Emmons olefination reactions.
Common Reagents and Conditions:
Aldol Condensation: Typically involves aldehydes or ketones and this compound as the base.
Dehydration Reactions: Involves alcohols and this compound under heating conditions.
Olefination Reactions: Involves phosphonate esters and aldehydes or ketones with this compound as the base.
Major Products:
Aldol Condensation: β-hydroxy ketones or aldehydes.
Dehydration Reactions: Alkenes.
Olefination Reactions: Alkenes with specific stereochemistry.
Comparison with Similar Compounds
Benzyltriethylammonium Hydroxide: Similar in structure but with ethyl groups instead of methyl groups.
Tetramethylammonium Hydroxide: A simpler quaternary ammonium hydroxide with four methyl groups.
Uniqueness: Benzyltrimethylammonium hydroxide is unique due to its specific structure, which provides a balance between stability and reactivity. Its benzyl group enhances its solubility in organic solvents, making it a versatile catalyst in various organic reactions .
Properties
IUPAC Name |
benzyl(trimethyl)azanium;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.H2O/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKBVBUGCNGSJJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14800-24-9 (Parent) | |
Record name | Benzyltrimetylammonium hydroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3044332 | |
Record name | Benzyltrimethylammonium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to light yellow liquid with an amine odor; Miscible in water; [MSDSonline] | |
Record name | Benzyltrimethylammonium hydroxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8005 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
100-85-6 | |
Record name | Benzyltrimethylammonium hydroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyltrimetylammonium hydroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyltrimethylammonium hydroxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261034 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyltrimethylammonium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyltrimethylammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYLTRIMETHYLAMMONIUM HYDROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P4488425W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.